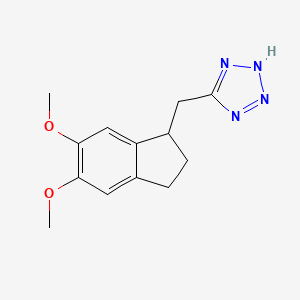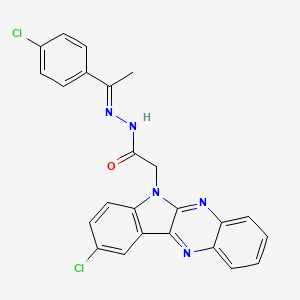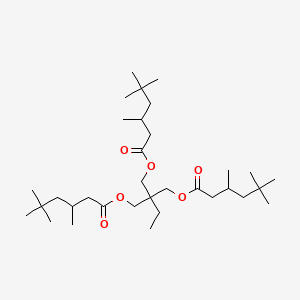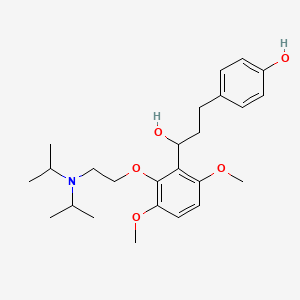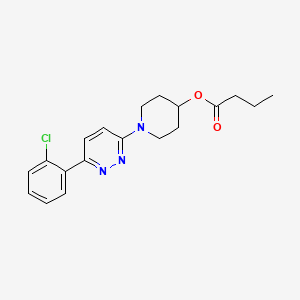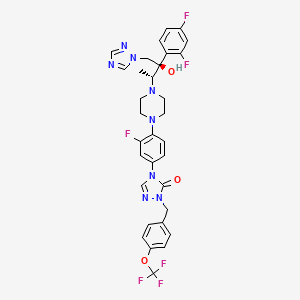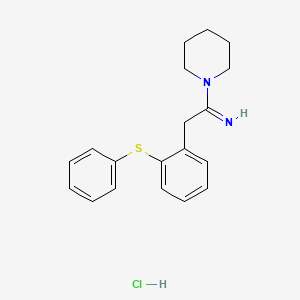
1(2H)-Pyridineacetic acid, 3,6-dihydro-alpha-phenyl-, 2-(2-diethylaminoethoxy)ethyl ester, dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1(2H)-Pyridineacetic acid, 3,6-dihydro-alpha-phenyl-, 2-(2-diethylaminoethoxy)ethyl ester, dihydrochloride is a complex organic compound that belongs to the class of pyridine derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1(2H)-Pyridineacetic acid, 3,6-dihydro-alpha-phenyl-, 2-(2-diethylaminoethoxy)ethyl ester, dihydrochloride typically involves multi-step organic reactions. The process may start with the preparation of the pyridineacetic acid core, followed by the introduction of the phenyl group and the esterification with 2-(2-diethylaminoethoxy)ethanol. The final step involves the formation of the dihydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale reactions under controlled conditions. This includes precise temperature control, the use of catalysts to increase reaction efficiency, and purification steps such as crystallization or chromatography to obtain the final product in high purity.
Análisis De Reacciones Químicas
Types of Reactions
1(2H)-Pyridineacetic acid, 3,6-dihydro-alpha-phenyl-, 2-(2-diethylaminoethoxy)ethyl ester, dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, potentially altering its chemical properties.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperature control, and sometimes the use of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different pyridine derivatives, while substitution reactions can introduce new functional groups into the molecule.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: May serve as a ligand in biochemical studies or as a probe in molecular biology experiments.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets. The ester group may undergo hydrolysis to release active metabolites, while the pyridine and phenyl groups can interact with biological receptors or enzymes. The diethylaminoethoxy moiety may enhance the compound’s ability to cross cell membranes and reach intracellular targets.
Comparación Con Compuestos Similares
Similar Compounds
Pyridineacetic acid derivatives: These compounds share the pyridineacetic acid core but differ in their substituents.
Phenyl esters: Compounds with a phenyl group attached to an ester functional group.
Diethylaminoethoxy derivatives: Molecules containing the diethylaminoethoxy moiety.
Uniqueness
1(2H)-Pyridineacetic acid, 3,6-dihydro-alpha-phenyl-, 2-(2-diethylaminoethoxy)ethyl ester, dihydrochloride is unique due to its combination of functional groups, which confer specific chemical properties and potential applications. Its structure allows for diverse chemical reactivity and interactions with biological targets, making it a valuable compound for research and industrial use.
Propiedades
Número CAS |
102207-52-3 |
|---|---|
Fórmula molecular |
C21H34Cl2N2O3 |
Peso molecular |
433.4 g/mol |
Nombre IUPAC |
2-[2-(diethylamino)ethoxy]ethyl 2-(3,6-dihydro-2H-pyridin-1-yl)-2-phenylacetate;dihydrochloride |
InChI |
InChI=1S/C21H32N2O3.2ClH/c1-3-22(4-2)15-16-25-17-18-26-21(24)20(19-11-7-5-8-12-19)23-13-9-6-10-14-23;;/h5-9,11-12,20H,3-4,10,13-18H2,1-2H3;2*1H |
Clave InChI |
VFJFJOSAKXTELV-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CCOCCOC(=O)C(C1=CC=CC=C1)N2CCC=CC2.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


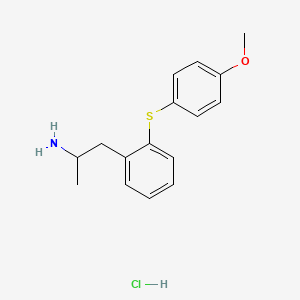
![(E)-but-2-enedioic acid;4-[2-[3-(tert-butylamino)-2-hydroxypropoxy]benzoyl]-1,3-dihydroindol-2-one](/img/structure/B12759257.png)

